2-Chloro-N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 77732-17-3
VCID: VC17300388
InChI: InChI=1S/C13H15ClN2O3/c1-9-4-3-5-10(2)12(9)16(11(17)8-14)15-6-7-19-13(15)18/h3-5H,6-8H2,1-2H3
SMILES:
Molecular Formula: C13H15ClN2O3
Molecular Weight: 282.72 g/mol

2-Chloro-N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide

CAS No.: 77732-17-3

Cat. No.: VC17300388

Molecular Formula: C13H15ClN2O3

Molecular Weight: 282.72 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide - 77732-17-3

Specification

CAS No. 77732-17-3
Molecular Formula C13H15ClN2O3
Molecular Weight 282.72 g/mol
IUPAC Name 2-chloro-N-(2,6-dimethylphenyl)-N-(2-oxo-1,3-oxazolidin-3-yl)acetamide
Standard InChI InChI=1S/C13H15ClN2O3/c1-9-4-3-5-10(2)12(9)16(11(17)8-14)15-6-7-19-13(15)18/h3-5H,6-8H2,1-2H3
Standard InChI Key GDSUQUZPSKLMKG-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=CC=C1)C)N(C(=O)CCl)N2CCOC2=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates two distinct functional groups:

  • 2,6-Dimethylphenyl group: A bulky aromatic substituent known to enhance steric hindrance and influence solubility profiles .

  • 2-Oxo-1,3-oxazolidin-3-yl group: A heterocyclic moiety contributing to hydrogen-bonding potential and metabolic stability .

The chloroacetamide backbone serves as a reactive site for nucleophilic substitutions, enabling derivatization or further functionalization.

Key Physicochemical Parameters (Extrapolated from Analogs)

PropertyValue/DescriptionSource Analog
Molecular Weight~280–300 g/mol
Melting Point140–160°C (estimated)
SolubilityLow aqueous solubility; soluble in polar aprotic solvents (e.g., DMSO, chloroform)
LogP~2.5–3.0 (indicative of moderate lipophilicity)

Synthetic Pathways and Reaction Mechanisms

Route 1: Nucleophilic Displacement

A plausible synthesis involves the reaction of 2-chloro-N-(2,6-dimethylphenyl)acetamide with 2-oxo-1,3-oxazolidin-3-amine under basic conditions:

  • Base-Mediated Coupling:

    2-Chloro-N-(2,6-dimethylphenyl)acetamide+2-Oxo-1,3-oxazolidin-3-amineEt3N, DMFTarget Compound+HCl\text{2-Chloro-N-(2,6-dimethylphenyl)acetamide} + \text{2-Oxo-1,3-oxazolidin-3-amine} \xrightarrow{\text{Et}_3\text{N, DMF}} \text{Target Compound} + \text{HCl}

    This method mirrors the synthesis of N-(2,6-dimethylphenyl)-2-piperazinylacetamide, where piperazine displaces chloride .

Route 2: Multi-Step Functionalization

  • Acylation of 2,6-Dimethylaniline:

    • React 2,6-dimethylaniline with chloroacetyl chloride to form 2-chloro-N-(2,6-dimethylphenyl)acetamide .

  • Oxazolidinone Introduction:

    • Couple the intermediate with a pre-formed 2-oxo-1,3-oxazolidin-3-yl group via Mitsunobu or Ullmann-type reactions .

Critical Reaction Parameters

  • Temperature: 80–100°C for optimal kinetics .

  • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity .

  • Catalysts: Copper(I) iodide or palladium complexes may facilitate cross-coupling .

Pharmacological and Industrial Applications

Anti-Inflammatory Activity

Nonsteroidal anti-inflammatory drug (NSAID) analogs demonstrate COX-2 inhibition. The oxazolidinone moiety may enhance selectivity for inflammatory pathways .

Antimicrobial Applications

Oxazolidinone derivatives are known for antibacterial properties (e.g., linezolid). The chloroacetamide group could broaden spectrum activity against resistant strains .

ConditionSpecification
Temperature2–8°C
Humidity<40% RH
PackagingSealed under nitrogen

Future Research Directions

  • Pharmacokinetic Studies: Assess bioavailability and metabolic pathways in vivo.

  • Structure-Activity Relationships (SAR): Optimize substituents for enhanced potency or reduced toxicity.

  • Scale-Up Synthesis: Develop cost-effective routes for industrial production.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator